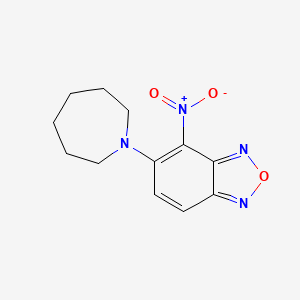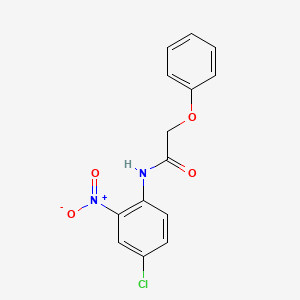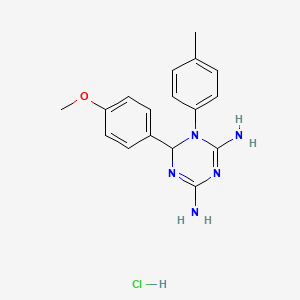
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that belongs to the class of isoindolinecarboxylates. It is used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various compounds. The compound is synthesized using a specific method that involves the reaction between 4-nitrobenzaldehyde and 2-butoxyethylamine, followed by the addition of maleic anhydride.
Mécanisme D'action
The mechanism of action of 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including proteases and kinases. The compound is also thought to interact with specific receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific application. The compound has been shown to inhibit the activity of certain enzymes, leading to changes in cellular metabolism. It has also been shown to interact with specific receptors in the body, leading to changes in cellular signaling pathways. The compound has been used in the study of cancer and other diseases, where it has been shown to have anti-tumor and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate in lab experiments include its ability to inhibit enzyme activity and interact with specific receptors in the body. This makes it a valuable tool for studying the mechanism of action and biochemical and physiological effects of various compounds. However, the compound has some limitations. It is not suitable for use in vivo, as it has not been shown to be safe for use in humans. It is also not suitable for use in certain types of assays, as it may interfere with the results.
Orientations Futures
There are many future directions for research involving 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate. One area of research is the development of new drugs that target specific enzymes or receptors in the body. Another area of research is the study of the compound's anti-tumor and anti-inflammatory effects, which may lead to the development of new cancer treatments. Additionally, the compound may be used in the development of new assays for enzyme activity, which could lead to advances in the field of enzymology.
Méthodes De Synthèse
The synthesis of 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves the reaction between 4-nitrobenzaldehyde and 2-butoxyethylamine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with maleic anhydride to form the final compound. The reaction is carried out under reflux conditions, and the product is purified using recrystallization.
Applications De Recherche Scientifique
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various compounds. It is commonly used in the development of new drugs and in the study of drug-receptor interactions. The compound is also used in the study of enzyme activity and in the development of new assays for enzyme activity.
Propriétés
IUPAC Name |
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-2-3-10-29-11-12-30-21(26)14-4-9-17-18(13-14)20(25)22(19(17)24)15-5-7-16(8-6-15)23(27)28/h4-9,13H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAAXRZYHZLSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)

![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)

![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5035540.png)
![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5035553.png)
![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-isopropylphenyl)acrylamide](/img/structure/B5035565.png)
![N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B5035572.png)
![1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)
